molecular formula C12H17BrN2O2S B12067523 1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine

1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine

Cat. No.: B12067523
M. Wt: 333.25 g/mol
InChI Key: PUSXKVBMNLOHDU-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzenesulfonyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methylbenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction may also involve the use of reducing agents or other reagents to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anticancer, antiviral, or antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

1-(4-Bromo-3-methylbenzenesulfonyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(4-Chloro-3-methylbenzenesulfonyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-amine: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylbenzenesulfonyl)piperidin-4-amine: Lacks the halogen atom, making it less reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C12H17BrN2O2S/c1-9-8-11(2-3-12(9)13)18(16,17)15-6-4-10(14)5-7-15/h2-3,8,10H,4-7,14H2,1H3

InChI Key

PUSXKVBMNLOHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N)Br

Origin of Product

United States

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